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Compound of Interest

Compound Name: 2-Methyl-3-furoic acid

Cat. No.: B165081 Get Quote

Introduction
2-Methyl-3-furoic acid, a substituted furan derivative, presents a key structural motif in various

areas of chemical research, including pharmaceuticals and materials science. Its biological

activity and utility in synthesis are intrinsically linked to its molecular structure. A definitive

elucidation of this structure is paramount, and for this, a multi-faceted spectroscopic approach

employing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is

indispensable.

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-Methyl-3-furoic acid. While experimental spectra for this specific compound are not

readily available in public databases, this guide leverages established principles of

spectroscopic interpretation and data from closely related isomers to provide a robust

predictive analysis. This approach not only offers a detailed understanding of the target

molecule but also serves as a pedagogical tool for researchers engaged in the structural

characterization of novel organic compounds.

Molecular Structure and Properties
2-Methyl-3-furoic acid possesses a furan ring substituted with a methyl group at the 2-position

and a carboxylic acid group at the 3-position. This arrangement of functional groups dictates

the molecule's chemical reactivity and its distinct spectroscopic signature.
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Property Value Source

Molecular Formula C₆H₆O₃ PubChem[1]

Molecular Weight 126.11 g/mol PubChem[1]

IUPAC Name
2-methylfuran-3-carboxylic

acid
PubChem[1]

CAS Number 6947-94-0 PubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 2-Methyl-3-furoic acid, both ¹H and ¹³C NMR are critical for

unambiguous structure confirmation.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Methyl-3-furoic acid is expected to exhibit four distinct signals

corresponding to the carboxylic acid proton, two furan ring protons, and the methyl group

protons. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group

and the electron-donating methyl group.

Predicted ¹H NMR Data (in CDCl₃)

Signal
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

1 ~11-12 Singlet, broad 1H -COOH

2 ~7.3 Doublet 1H H-5

3 ~6.5 Doublet 1H H-4

4 ~2.5 Singlet 3H -CH₃

Interpretation:
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Carboxylic Acid Proton (Signal 1): The acidic proton of the carboxylic acid is highly

deshielded and appears as a broad singlet in the downfield region of the spectrum, typically

between 10 and 13 ppm.[2]

Furan Protons (Signals 2 & 3): The two protons on the furan ring are in different chemical

environments and are expected to appear as doublets due to coupling with each other. The

proton at the 5-position (H-5) is adjacent to the oxygen atom and is expected to be at a

higher chemical shift than the proton at the 4-position (H-4).

Methyl Protons (Signal 4): The protons of the methyl group are attached to an sp²-hybridized

carbon and are expected to appear as a sharp singlet around 2.5 ppm.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of 2-Methyl-3-furoic acid should display six signals,

one for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (in CDCl₃)

Signal Chemical Shift (δ, ppm) Assignment

1 ~165-170 C=O (Carboxylic Acid)

2 ~155-160 C-2 (Furan Ring)

3 ~140-145 C-5 (Furan Ring)

4 ~115-120 C-3 (Furan Ring)

5 ~110-115 C-4 (Furan Ring)

6 ~12-15 -CH₃

Interpretation:

Carbonyl Carbon (Signal 1): The carbon of the carboxylic acid group is the most deshielded,

appearing in the 165-180 ppm range.[2]
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Furan Carbons (Signals 2-5): The four carbons of the furan ring will have distinct chemical

shifts. The carbon bearing the methyl group (C-2) and the carbon adjacent to the oxygen (C-

5) are expected to be the most downfield of the ring carbons. The carbon attached to the

carboxylic acid (C-3) and the remaining ring carbon (C-4) will be further upfield.

Methyl Carbon (Signal 6): The methyl carbon is the most shielded and will appear at the

highest field (lowest ppm value).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Methyl-3-furoic acid will be dominated by absorptions from the carboxylic acid

and the furan ring.

Predicted IR Data

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

~2500-3300 Broad, Strong O-H
Stretching (in H-

bonded dimer)

~2900-3000 Medium C-H
Stretching

(Aromatic/Methyl)

~1680-1710 Strong C=O Stretching

~1550-1600 Medium C=C
Stretching (Furan

Ring)

~1400-1450 Medium O-H Bending

~1200-1300 Strong C-O
Stretching (Carboxylic

Acid/Furan)

Interpretation:

O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the

very broad absorption band for the O-H stretch, which is due to strong hydrogen bonding.
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This band often spans from 2500 to 3300 cm⁻¹.[2]

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the

carboxylic acid is expected in the region of 1680-1710 cm⁻¹.

Furan Ring Vibrations: The furan ring will exhibit characteristic C=C and C-O stretching

vibrations.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its structure. For 2-Methyl-3-furoic acid, electron

ionization (EI) would likely be used.

Predicted Mass Spectrum Data

m/z Relative Intensity Proposed Fragment

126 High [M]⁺ (Molecular Ion)

111 Medium [M - CH₃]⁺

108 Medium [M - H₂O]⁺

97 High [M - COOH]⁺

81 Medium [M - COOH - O]⁺

39 High [C₃H₃]⁺

Interpretation:

The molecular ion peak [M]⁺ is expected at an m/z of 126, corresponding to the molecular

weight of 2-Methyl-3-furoic acid. Common fragmentation pathways for furoic acids include the

loss of the carboxylic acid group, the methyl group, and water.

Proposed Fragmentation Pathway
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Caption: Proposed EI-MS fragmentation of 2-Methyl-3-furoic acid.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic

compound like 2-Methyl-3-furoic acid.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-Methyl-3-furoic acid in approximately 0.7 mL of

a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction. For ¹H NMR, integrate the signals

to determine the relative proton ratios.

ATR-IR Spectroscopy
Background Spectrum: Record a background spectrum of the clean ATR crystal.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b165081?utm_src=pdf-body-img
https://www.benchchem.com/product/b165081?utm_src=pdf-body
https://www.benchchem.com/product/b165081?utm_src=pdf-body
https://www.benchchem.com/product/b165081?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Application: Place a small amount of solid 2-Methyl-3-furoic acid onto the ATR

crystal and apply pressure to ensure good contact.

Data Acquisition: Acquire the IR spectrum, typically by co-adding multiple scans to improve

the signal-to-noise ratio.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography.

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to

induce ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass

analyzer.

Detection: Detect the ions and generate a mass spectrum.

Conclusion
The spectroscopic characterization of 2-Methyl-3-furoic acid, as outlined in this guide,

provides a detailed roadmap for its structural elucidation. While based on predictive data and

analysis of related compounds, the presented information offers a robust framework for

interpreting experimental results. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides

complementary information that, when taken together, allows for an unambiguous confirmation

of the molecule's structure. This guide serves as a valuable resource for researchers in organic

synthesis, medicinal chemistry, and materials science who are working with furan-based

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 2-Methyl-3-furoic acid | C6H6O3 | CID 244756 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 2-Methyl-3-furoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165081#spectroscopic-data-nmr-ir-ms-of-2-methyl-3-
furoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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